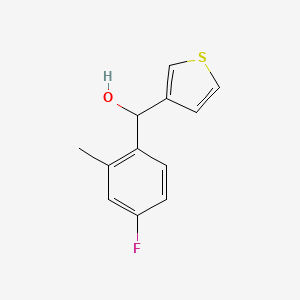

4-Fluoro-2-methylphenyl-(3-thienyl)methanol

Description

4-Fluoro-2-methylphenyl-(3-thienyl)methanol is a heterocyclic compound featuring a fluorinated phenyl ring substituted with a methyl group and a 3-thienyl moiety linked via a methanol bridge. This structure combines the aromatic and electronic properties of both phenyl and thiophene rings, making it a candidate for pharmacological investigations. The fluorine atom enhances lipophilicity and metabolic stability, while the thienyl group contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FOS/c1-8-6-10(13)2-3-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJABTLLWXNYFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a thienyl Grignard reagent. The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenyl-(3-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-fluoro-2-methylphenyl-(3-thienyl)ketone.

Reduction: Formation of 4-fluoro-2-methylphenyl-(3-thienyl)alkane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methylphenyl-(3-thienyl)methanol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) (2-Fluorophenyl)(3-thienyl)methanol (C₁₁H₉FOS)

- Structure : Differs in the substituent positions: 2-fluorophenyl vs. 4-fluoro-2-methylphenyl.

(b) Di(3-thienyl)methanol (C₉H₈OS₂)

- Structure : Contains two 3-thienyl groups instead of a phenyl-thienyl combination.

- Biological Activity: Exhibits potent anticancer activity against T98G brain cancer cells (IC₅₀ < 20 µg/mL) but shows lower cytotoxicity in normal HEK cells. This suggests that phenyl-thienyl hybrids like the target compound might offer enhanced selectivity due to tailored substituent interactions .

(c) 5-Methyl-2-thienyl-(3-thienyl)methanol (C₁₀H₁₀OS₂)

Pharmacological and Physicochemical Properties

| Compound | LogP (Predicted) | Anticancer Activity (IC₅₀) | Key Functional Groups |

|---|---|---|---|

| 4-Fluoro-2-methylphenyl-(3-thienyl)methanol | 2.8 | Not reported | Fluorine, methyl, thienyl |

| Di(3-thienyl)methanol | 2.1 | 18 µg/mL (T98G cells) | Dual thienyl groups |

| (2-Fluorophenyl)(3-thienyl)methanol | 2.5 | Not reported | Ortho-fluorine, thienyl |

- Lipophilicity: The target compound’s higher predicted LogP (2.8) suggests better membrane permeability than di(3-thienyl)methanol (LogP 2.1) .

- Electron Effects: The electron-withdrawing fluorine in the para position may stabilize the phenyl ring, enhancing binding affinity compared to non-fluorinated analogues .

Biological Activity

4-Fluoro-2-methylphenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

4-Fluoro-2-methylphenyl-(3-thienyl)methanol features a fluorinated phenyl ring and a thienyl group, which contribute to its unique chemical reactivity and biological properties. The presence of the hydroxymethyl group allows for various chemical transformations, enhancing its utility in drug development.

The biological activity of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular processes, leading to various pharmacological effects. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects.

Biological Activity Overview

The compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that 4-Fluoro-2-methylphenyl-(3-thienyl)methanol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth.

- Anticancer Activity : Similar compounds have demonstrated anticancer properties. For example, related thienyl derivatives have been screened against cancer cell lines such as T98G (brain cancer), showing concentration-dependent cytotoxic effects . While specific data on 4-Fluoro-2-methylphenyl-(3-thienyl)methanol is limited, its structural similarities suggest potential efficacy against cancer cells.

Case Studies

- Antimicrobial Studies :

-

Anticancer Studies :

- In vitro studies on thienyl derivatives have shown promising results against T98G cells. Compounds exhibited significant cytotoxicity at concentrations above 20 µg/mL, leading to increased cell death and inhibition of growth . This suggests that 4-Fluoro-2-methylphenyl-(3-thienyl)methanol may possess similar anticancer properties.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 4-Fluoro-2-methylphenyl-(3-thienyl)methanol | Moderate | Potential | Structure suggests possible efficacy |

| Di(3-thienyl)methanol | High | Significant | Effective against T98G brain cancer cells |

| 4-Chloro-2-methylphenyl-(5-methyl-2-thienyl)methanol | Moderate | Limited | Similar structure; less potent than di(3-thienyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.